

mechanism of action of Ranatuerin-4 antimicrobial peptide

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Compound Focus: Ranatuerin-4

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Ranatuerin-4 Overview and Structural Characteristics

Ranatuerin-4 is an antimicrobial peptide (AMP) isolated from the skin of the American bullfrog, *Rana catesbeiana* [1]. Here is a summary of its key characteristics:

Characteristic	Description
Source	Skin of the American bullfrog (<i>Rana catesbeiana</i>) [1]
Primary Activity	Growth inhibition of <i>Staphylococcus aureus</i> [1]
Key Structural Feature	Contains an intramolecular disulfide bridge forming a heptapeptide ring [1]
Sequence Status	The mature peptide sequence is identical to the putative mature peptide of a novel precursor (HP4) identified via bioinformatics [2] [3]

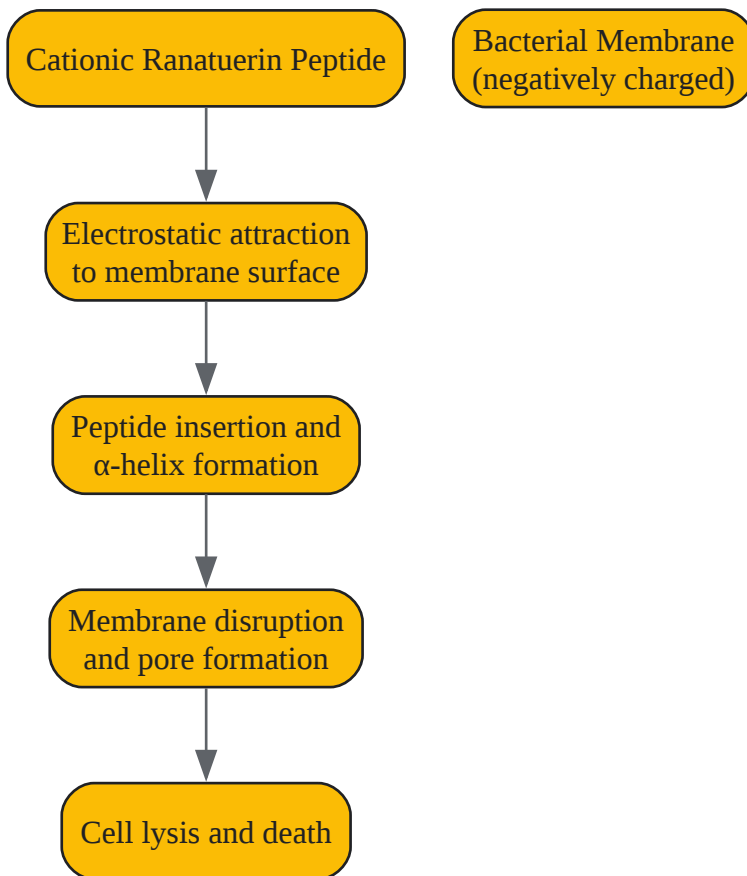
Comparative Activity and Mechanism of Ranatuerin Peptides

While direct data on **Ranatuering-4** is sparse, studies on closely related peptides provide strong clues about its potential mechanism of action and properties. Ranatueringins generally are cationic and can form amphipathic α -helices, which are crucial for interacting with and disrupting microbial membranes [4].

The table below summarizes experimental data from studies on other Ranatuering-2 peptides, which share the conserved disulfide bridge feature with **Ranatuering-4**.

Peptide Name	Source Species	Reported Activities & Key Findings	Experimental Methods Cited
Ranatuering-1	<i>Rana catesbeiana</i>	Broad-spectrum activity against <i>S. aureus</i> , <i>E. coli</i> , and <i>Candida albicans</i> [1]	Isolation from skin extract, antimicrobial susceptibility testing [1]
Ranatuering-2CSa	<i>Rana cascadae</i>	Potent activity against <i>E. coli</i> (MIC=5 μ M) and <i>S. aureus</i> (MIC=10 μ M); exhibits haemolytic activity [5]. Adopts a full-length helix-turn-helix motif in membrane-mimetic environments [5]	NMR spectroscopy, molecular modelling, determination of minimal inhibitory concentration (MIC), haemolysis assay [5]
Ranatuering-2Pb	<i>Rana pipiens</i>	Broad-spectrum antimicrobial activity; effective against biofilms; acts via rapid membrane permeabilization [6]	"Shotgun" cloning, solid-phase peptide synthesis, MIC assay, biofilm inhibition/eradication assay, SYTOX Green membrane permeability assay, time-kill kinetics, haemolysis assay [6]

A proposed mechanism shared by many Ranatuering peptides is the disruption of the microbial membrane, as demonstrated by Ranatuering-2Pb causing rapid membrane permeabilization [6]. The following diagram illustrates this general mechanism for cationic α -helical antimicrobial peptides like Ranatueringins.

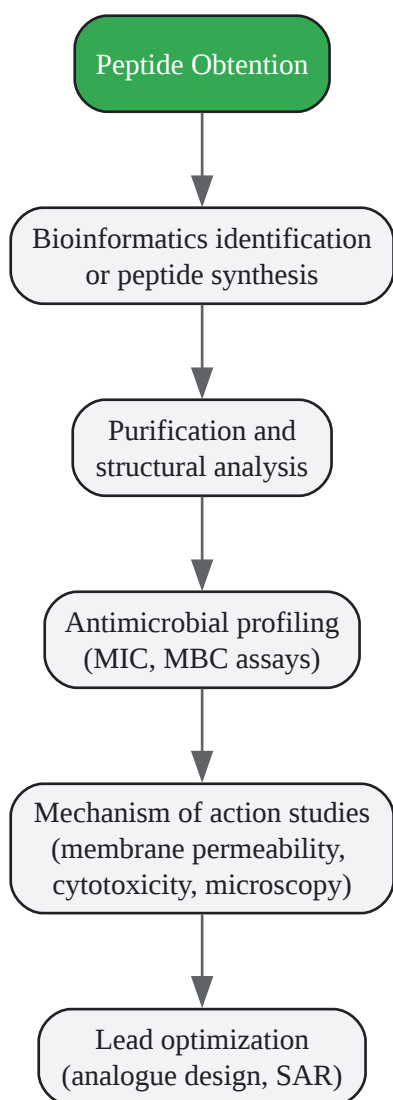


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Research Gaps and Future Directions

The current literature confirms the existence of **Ranatuerin-4** but highlights a significant lack of detailed functional and mechanistic studies specifically on this peptide.

To fully characterize **Ranatuerin-4**, a research pipeline based on established protocols for related peptides would be essential. The workflow below outlines the key experimental stages.



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Key stages would include:

- **Peptide Obtention:** Isolate the native peptide or synthesize it based on the known sequence [1] [2].
- **Antimicrobial Profiling:** Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi [6].
- **Mechanism of Action Studies:** Employ assays like the SYTOX Green uptake assay to measure membrane permeabilization kinetics and use circular dichroism (CD) spectroscopy to confirm secondary structure in membrane-mimetic environments [5] [6].
- **Lead Optimization:** If promising activity is found, design and test analogues to improve potency and reduce cytotoxicity, potentially by truncating the peptide to its active core [6].

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